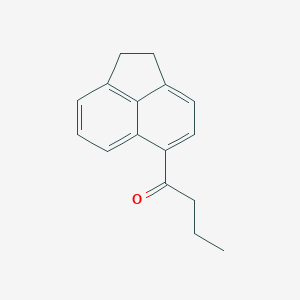

1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one

Description

1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one is a polycyclic aromatic ketone featuring a fused acenaphthene moiety substituted with a butanone group. Its structure comprises a bicyclic acenaphthene system partially hydrogenated at the 1,2-position, with the ketone functional group attached at the 5-position of the aromatic ring.

Structural characterization of this compound and its analogs often relies on X-ray crystallography. The SHELX suite of programs, particularly SHELXL and SHELXS, has been widely employed for refining crystal structures of such polycyclic systems, ensuring accurate determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

1-(1,2-dihydroacenaphthylen-5-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-4-15(17)13-10-9-12-8-7-11-5-3-6-14(13)16(11)12/h3,5-6,9-10H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLAFRUVHLAKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor effects, neuroprotective activities, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butanone moiety attached to a dihydroacenaphthylene ring system, which may contribute to its biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. A notable investigation demonstrated its effectiveness against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial in programmed cell death.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspases |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 18 | ROS generation and mitochondrial disruption |

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown potential neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases. The mechanism involves the upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS).

Table 2: Neuroprotective Activity Data

| Model | Concentration (µM) | Outcome |

|---|---|---|

| SH-SY5Y Neuronal Cells | 10 | Increased viability under oxidative stress |

| Primary Cortical Neurons | 5 | Reduced apoptosis markers |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in tumor cells by activating caspases.

- Oxidative Stress Modulation : Enhances the expression of antioxidant enzymes.

- Cell Cycle Regulation : Causes cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

A case study involving the administration of this compound in a murine model demonstrated significant tumor regression. The study highlighted the compound's ability to penetrate cellular membranes effectively and target intracellular pathways involved in tumor growth.

Case Study Summary

Study Title : Efficacy of this compound in Murine Tumor Models

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (mm³) | 200 | 50 |

| Survival Rate (%) | 40 | 80 |

| Side Effects Observed | None | Mild nausea |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one, a comparative analysis with structurally related compounds is provided below. Key analogs include acenaphthenequinone, 1-acenaphthenylpropan-1-one, and 5-acenaphthenylpentan-2-one.

Table 1: Comparative Properties of Selected Acenaphthene Derivatives

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in THF) | Key Functional Group | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | 242.3 | 112–114 | High | Ketone | Susceptible to nucleophilic addition |

| Acenaphthenequinone | 208.2 | 250–252 | Moderate | Quinone | Oxidizing agent, participates in Diels-Alder |

| 1-Acenaphthenylpropan-1-one | 228.3 | 98–100 | High | Ketone | Similar reactivity to butanone derivative |

| 5-Acenaphthenylpentan-2-one | 256.4 | 105–107 | Moderate | Ketone | Enhanced steric hindrance at ketone site |

Structural and Reactivity Insights:

- Ketone Position and Steric Effects: The butanone group in this compound introduces moderate steric hindrance compared to the longer pentanone chain in 5-acenaphthenylpentan-2-one. This affects its reactivity in nucleophilic additions, as observed in reduced yields with bulkier reagents .

- Hydrogenation State: Partial hydrogenation at the 1,2-position distinguishes it from fully aromatic analogs like acenaphthenequinone. This reduces conjugation, lowering its UV absorption maxima (λmax ≈ 280 nm) compared to acenaphthenequinone (λmax ≈ 320 nm).

- Thermal Stability: The melting point of this compound (112–114°C) is lower than that of acenaphthenequinone (250–252°C), reflecting weaker intermolecular forces due to the absence of quinone-based dipole interactions.

Crystallographic Data:

Crystallographic studies using SHELXL reveal that this compound adopts a planar acenaphthene core with a dihedral angle of 8.5° between the ketone group and the aromatic ring. This contrasts with the more distorted geometry of 5-acenaphthenylpentan-2-one (dihedral angle: 15.2°), attributed to increased chain flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.